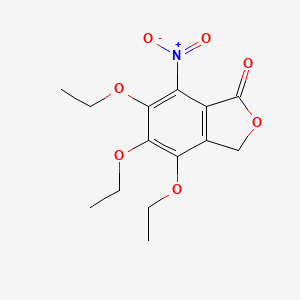

4,5,6-Triethoxy-7-nitrophthalide

Description

Evolution of Phthalide (B148349) Chemistry: From Natural Products to Synthetic Applications

Phthalides, characterized by a bicyclic structure containing a lactone (a cyclic ester), are a class of compounds with a rich history rooted in natural product chemistry. The simplest phthalide consists of a benzene (B151609) ring fused to a furanone ring. Historically, phthalides were first identified in extracts from plants and fungi, where they contribute to a diverse array of biological activities. For instance, (Z)-ligustilide, found in the roots of celery and other Apiaceae family plants, is a well-known natural phthalide.

The journey of phthalide chemistry has evolved from isolation and characterization of these natural products to the development of sophisticated synthetic methodologies. Modern organic synthesis has enabled the creation of a vast library of phthalide derivatives with tailored functionalities. These synthetic efforts are often driven by the desire to explore and enhance the biological properties observed in their natural counterparts, leading to applications in medicinal chemistry and materials science.

Significance of Nitro-Substituted Aromatic Compounds in Organic Synthesis

Nitro-substituted aromatic compounds are molecules where one or more nitro groups (-NO₂) are attached to an aromatic ring. The nitro group is a powerful electron-withdrawing group, a feature that profoundly influences the chemical reactivity of the aromatic ring. This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, a common reaction for many aromatic compounds.

Conversely, the strong electron-withdrawing effect of the nitro group is highly valuable in nucleophilic aromatic substitution reactions, where it stabilizes the intermediate anionic species, thereby facilitating the reaction. Furthermore, the nitro group itself is a versatile functional group that can be readily transformed into other functionalities, such as amines (-NH₂), which are crucial building blocks in the synthesis of pharmaceuticals, dyes, and polymers. This versatility makes nitro-aromatic compounds key intermediates in a wide range of industrial and laboratory syntheses.

Contextualizing 4,5,6-Triethoxy-7-nitrophthalide within Contemporary Chemical Research

Based on its structure, 4,5,6-Triethoxy-7-nitrophthalide can be described as a highly substituted phthalide derivative. The presence of three ethoxy groups (-OCH₂CH₃) and a nitro group on the benzene ring suggests a synthetic origin, as this specific combination is not commonly found in nature. The ethoxy groups are electron-donating, which would somewhat counteract the electron-withdrawing effect of the nitro group and the carbonyl group of the lactone.

Despite its well-defined structure, a thorough search of scientific databases and chemical literature reveals a conspicuous absence of research dedicated to 4,5,6-Triethoxy-7-nitrophthalide. There are no readily available reports detailing its synthesis, spectroscopic characterization (like NMR or IR data), or any investigation into its chemical or biological properties. Its existence is noted in chemical databases, which provide basic information such as its molecular formula and weight.

Interactive Data Table: Physicochemical Properties of 4,5,6-Triethoxy-7-nitrophthalide

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₇ | PubChem uni.lu |

| Molecular Weight | 311.29 g/mol | CAS Common Chemistry cas.org |

| CAS Registry Number | 4995-54-4 | CAS Common Chemistry cas.org |

| Predicted XLogP3 | 1.8 | PubChem uni.lu |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem uni.lu |

| Predicted Hydrogen Bond Acceptor Count | 7 | PubChem uni.lu |

Note: Predicted values are computationally derived and have not been experimentally verified.

Scope and Contributions of Research on 4,5,6-Triethoxy-7-nitrophthalide

Currently, the scope of research specifically focused on 4,5,6-Triethoxy-7-nitrophthalide appears to be minimal to non-existent in the public domain. The contributions of any research on this compound are yet to be made. The lack of published data means that its potential utility, whether as a synthetic intermediate, a biologically active agent, or a material with specific properties, remains entirely unexplored.

The synthesis of such a molecule would likely involve multi-step organic reactions, beginning with a substituted benzene derivative and building the phthalide framework, followed by nitration and ethoxylation, or a variation of this sequence. Characterization would require standard analytical techniques to confirm its structure and purity.

Without experimental data, any discussion of its properties is purely speculative, based on the functional groups present. The combination of electron-donating ethoxy groups and the electron-withdrawing nitro group on the phthalide core could lead to interesting electronic properties, but this remains to be investigated.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-triethoxy-7-nitro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO7/c1-4-19-11-8-7-22-14(16)9(8)10(15(17)18)12(20-5-2)13(11)21-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLVJOVZLDLKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C2=C1COC2=O)[N+](=O)[O-])OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198159 | |

| Record name | 4,5,6-Triethoxy-7-nitrophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4995-54-4 | |

| Record name | 4,5,6-Triethoxy-7-nitrophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4995-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6-Triethoxy-7-nitrophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004995544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5,6-Triethoxy-7-nitrophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6-triethoxy-7-nitrophthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5,6-TRIETHOXY-7-NITROPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG7NUP2WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Synthetic Strategies for 4,5,6 Triethoxy 7 Nitrophthalide

Methodologies for Phthalide (B148349) Core Construction with Specific Functionalization

The construction of the 4,5,6-triethoxyphthalide core requires a synthetic sequence that allows for the introduction of three contiguous ethoxy groups onto an aromatic ring, followed by the formation of the lactone ring. A plausible approach begins with a readily available starting material, such as pyrogallol, which can be converted to 1,2,3-triethoxybenzene. Subsequent functionalization of this electron-rich aromatic ring is key to building the phthalide structure.

Synthetic Routes from Phthalide Precursors

While the direct synthesis of 4,5,6-triethoxyphthalide from a pre-existing phthalide is not a common route due to the lack of commercially available, suitably substituted starting materials, general methods for the modification of phthalides can be considered. For instance, if a 4,5,6-trihydroxyphthalide were available, a straightforward etherification could yield the desired triethoxy derivative. However, the synthesis of such a polyhydroxyphthalide is itself a significant challenge.

A more practical approach involves the construction of the phthalide ring from a substituted benzene (B151609) derivative. This typically involves the introduction of two ortho-carbon substituents, one of which is a carboxylic acid or its equivalent, and the other a hydroxymethyl group or a group that can be converted to it.

Strategic Approaches to Introduce Ethoxy Substituents

The introduction of the three ethoxy groups is foundational to the synthesis. A common and effective method is the Williamson ether synthesis. Starting from a precursor with three adjacent hydroxyl groups, such as pyrogallol, reaction with an ethylating agent like diethyl sulfate or ethyl iodide in the presence of a base affords 1,2,3-triethoxybenzene.

| Reaction | Reagents | General Applicability |

| Williamson Ether Synthesis | Pyrogallol, Diethyl sulfate, Base (e.g., K2CO3) | High-yielding for the synthesis of 1,2,3-triethoxybenzene. |

With the 1,2,3-triethoxybenzene in hand, the next step is the regioselective introduction of the functionalities required for phthalide ring formation. Due to the strong activating and ortho-, para-directing nature of the ethoxy groups, electrophilic aromatic substitution reactions on 1,2,3-triethoxybenzene are expected to be facile. The three adjacent ethoxy groups will synergistically activate the ring, with the positions ortho and para to the central ethoxy group (C4 and C6) and the position ortho to the two outer ethoxy groups (C5) being the most nucleophilic. Steric hindrance from the ethoxy groups will also play a significant role in directing incoming electrophiles.

One viable strategy is the ortho-formylation of 1,2,3-triethoxybenzene to introduce a formyl group, which can then be oxidized to a carboxylic acid. The Vilsmeier-Haack reaction, using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a powerful method for the formylation of electron-rich aromatic rings. jk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.org Given the electronic activation and steric environment of 1,2,3-triethoxybenzene, the formyl group is expected to be introduced at the C4 or C6 position.

Subsequent to formylation, a second carbon substituent must be introduced ortho to the newly installed aldehyde. This can be challenging due to the deactivating nature of the aldehyde group. A more strategic approach would be to introduce a group that can be later converted to the second part of the phthalide ring. For instance, a directed ortho-lithiation of a protected 1,2,3-triethoxybenzene derivative, followed by reaction with a suitable electrophile, could be employed to introduce the necessary substituents with high regioselectivity. uwindsor.ca

Regioselective Nitration Techniques in Substituted Phthalide Synthesis

The final step in the synthesis of the target compound is the regioselective nitration of the 4,5,6-triethoxyphthalide core. The three electron-donating ethoxy groups strongly activate the aromatic ring towards electrophilic substitution, making the reaction proceed under mild conditions. However, controlling the position of nitration is the critical challenge. The combined directing effects of the three ethoxy groups and the lactone ring will determine the outcome. The ethoxy groups are ortho-, para-directing, while the phthalide ring, specifically the carbonyl group, is a deactivating and meta-directing group. In this highly substituted system, the position with the highest electron density and lowest steric hindrance will be favored. The C7 position is ortho to the C6-ethoxy group and para to the C4-ethoxy group, making it a highly activated position.

Direct Nitration using Inorganic Nitrate Reagents

Direct nitration using a mixture of nitric acid and a strong acid like sulfuric acid is a common method for the nitration of aromatic compounds. For highly activated substrates like 4,5,6-triethoxyphthalide, milder conditions are necessary to avoid over-nitration and side reactions. The choice of solvent and temperature can significantly influence the regioselectivity.

| Nitrating Agent | Typical Conditions | Selectivity |

| HNO3/H2SO4 | Low temperature (-10 to 0 °C) | Can be difficult to control for highly activated substrates. |

| Nitric acid in acetic anhydride | Milder conditions, generates acetyl nitrate in situ. | Often provides better regioselectivity than mixed acid. |

| Dinitrogen pentoxide (N2O5) | Can be used in aprotic solvents, offering high reactivity. | May offer different regioselectivity compared to other reagents. google.com |

The strong activating effect of the three ethoxy groups is expected to dominate the directing effects, leading to nitration at the most electron-rich and sterically accessible position. The C7 position is electronically favored due to the ortho and para directing influence of the adjacent ethoxy groups.

Alternative Nitration Methods and their Application

To enhance regioselectivity and employ milder reaction conditions, alternative nitration methods can be utilized. These methods often involve the use of different nitrating agents or catalyst systems that can offer greater control over the reaction.

One such approach is the use of solid acid catalysts, like zeolites, in conjunction with a nitrating agent. Zeolites can provide shape selectivity, favoring the formation of specific isomers by sterically directing the electrophilic attack within their porous structure. google.com This could be particularly useful in directing the nitro group to the C7 position of the sterically hindered 4,5,6-triethoxyphthalide.

Another alternative is the use of nitrating agents in non-acidic media. For instance, nitronium tetrafluoroborate (NO2BF4) in an inert solvent can be a potent but selective nitrating agent. The reaction conditions for these alternative methods would need to be carefully optimized to achieve the desired 7-nitro substitution.

| Method | Reagents | Potential Advantages |

| Zeolite-catalyzed nitration | Nitrating agent (e.g., HNO3), Zeolite catalyst (e.g., H-ZSM-5) | Increased regioselectivity due to shape-selective catalysis. google.com |

| Nitration with nitronium salts | NO2BF4 in an inert solvent (e.g., CH2Cl2) | High reactivity under non-acidic conditions. |

| Nitration in aqueous micellar systems | Nitric acid, Surfactant (e.g., SDS) | Can offer high regioselectivity in an environmentally benign medium. rsc.org |

Advanced Synthetic Techniques for 4,5,6-Triethoxy-7-nitrophthalide

Modern synthetic methodologies offer advanced tools for the construction of complex molecules like 4,5,6-Triethoxy-7-nitrophthalide. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.ca Starting with 1,2,3-triethoxybenzene, a directing metalating group (DMG) could be installed to facilitate lithiation at a specific ortho position. Subsequent reaction with carbon dioxide would yield a carboxylic acid, and further manipulation could lead to the phthalide ring.

For example, if a suitable DMG were placed at the C2 position of a 1,3-diethoxybenzene derivative, lithiation would occur at the C6 position. This would allow for the sequential introduction of the necessary functional groups to build the phthalide ring with the desired substitution pattern.

Furthermore, transition-metal-catalyzed C-H activation reactions represent a frontier in organic synthesis and could potentially be applied to the synthesis of the target molecule. These methods allow for the direct functionalization of C-H bonds, offering a more atom-economical and efficient approach compared to traditional methods that require pre-functionalized starting materials.

In the context of nitration, recent advances in flow chemistry could offer significant advantages. Performing the nitration in a microreactor would allow for precise control over reaction parameters such as temperature, reaction time, and stoichiometry. This enhanced control can lead to improved selectivity, higher yields, and safer handling of hazardous reagents.

Multi-Step Reaction Sequences and Convergent Synthesis

The construction of 4,5,6-Triethoxy-7-nitrophthalide can be envisioned through a multi-step linear sequence starting from a readily available polysubstituted benzene derivative. A plausible retrosynthetic analysis suggests that the final nitration step would be performed on a 4,5,6-triethoxyphthalide precursor. This precursor could, in turn, be synthesized from a corresponding benzoic acid derivative through methods such as intramolecular C-H activation or annulative coupling. mdpi.com

A hypothetical multi-step synthesis is outlined below, starting from a commercially available or readily synthesized trialkoxybenzene derivative.

Proposed Synthetic Sequence:

Formylation of 1,2,3-Triethoxybenzene: The synthesis could commence with the formylation of 1,2,3-triethoxybenzene to introduce a formyl group, which will ultimately become part of the phthalide ring. This can be achieved through various electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction.

Oxidation to Benzoic Acid: The formyl group is then oxidized to a carboxylic acid to yield 2,3,4-triethoxybenzoic acid. This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate or chromium trioxide.

Directed Ortho-Metalation and Functionalization: The carboxylic acid group can direct metalation to the ortho position. Subsequent reaction with an appropriate electrophile, such as paraformaldehyde, would introduce the hydroxymethyl group necessary for lactonization.

Lactonization: Acid-catalyzed intramolecular cyclization of the resulting 2-(hydroxymethyl)-3,4,5-triethoxybenzoic acid would yield 4,5,6-triethoxyphthalide.

Nitration: The final step is the regioselective nitration of the 4,5,6-triethoxyphthalide intermediate. The electron-donating ethoxy groups will activate the aromatic ring towards electrophilic substitution, and their directing effects must be carefully considered to achieve nitration at the desired C7 position. stmarys-ca.edukhanacademy.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 4,5,6-Triethoxy-7-nitrophthalide is highly dependent on the optimization of each reaction step to maximize the yield and purity of the products.

Key Optimization Parameters:

Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence reaction rates and selectivity. For instance, in the nitration step, the polarity of the solvent can affect the stability of the nitronium ion and the transition state. google.com

Catalyst and Reagents: The selection of an appropriate catalyst is crucial, particularly in steps like formylation and ortho-metalation. The concentration and nature of the nitrating agent (e.g., nitric acid in sulfuric acid, or milder nitrating agents) will determine the outcome of the final step. researchgate.net

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Interactive Data Table: Hypothetical Optimization of the Nitration of 4,5,6-Triethoxyphthalide

| Entry | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4,5,6-Triethoxy-7-nitrophthalide (%) |

| 1 | HNO₃/H₂SO₄ | Dichloromethane | 0 | 1 | 65 |

| 2 | HNO₃/H₂SO₄ | Acetic Anhydride | 0 | 1 | 72 |

| 3 | HNO₃ | Acetic Acid | 25 | 2 | 58 |

| 4 | NO₂BF₄ | Acetonitrile | 0 | 0.5 | 85 |

| 5 | NO₂BF₄ | Sulfolane | 25 | 1 | 78 |

This table presents hypothetical data for illustrative purposes, based on general principles of aromatic nitration.

Detailed research findings from analogous systems indicate that the use of nitronium tetrafluoroborate (NO₂BF₄) in a suitable solvent can offer higher yields and cleaner reactions compared to traditional mixed acid conditions. researchgate.net The optimization process would involve a systematic variation of these parameters to identify the conditions that provide the highest yield of the desired product with minimal side reactions.

Mechanistic Investigations of 4,5,6-Triethoxy-7-nitrophthalide Formation

The formation of 4,5,6-Triethoxy-7-nitrophthalide involves several key mechanistic steps, with the final nitration being a classic example of electrophilic aromatic substitution.

Mechanism of Nitration:

The nitration of the 4,5,6-triethoxyphthalide precursor proceeds through the well-established mechanism for electrophilic aromatic substitution. nih.gov

Generation of the Electrophile: In a mixed acid nitration, nitric acid is protonated by the stronger sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

Formation of the Sigma Complex (Wheland Intermediate): The electron-rich aromatic ring of 4,5,6-triethoxyphthalide acts as a nucleophile and attacks the nitronium ion. This leads to the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. The positive charge is delocalized across the ring, with resonance structures placing the charge ortho and para to the incoming nitro group. The three ethoxy groups strongly activate the ring and direct the incoming electrophile. The C7 position is sterically accessible and electronically activated by the adjacent ethoxy groups.

Deprotonation and Re-aromatization: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring and yields the final product, 4,5,6-Triethoxy-7-nitrophthalide. The formation of the sigma complex is typically the rate-determining step of the reaction. nih.gov

Computational studies on similar aromatic systems can provide further insight into the reaction mechanism, including the transition state energies and the regioselectivity of the nitration. nih.gov These investigations help in understanding the directing effects of the substituents and in predicting the most favorable reaction pathways.

Elucidating the Reactivity Profile and Transformational Chemistry of 4,5,6 Triethoxy 7 Nitrophthalide

Reactivity of the Phthalide (B148349) Lactone Moiety

Phthalides are a class of bicyclic lactones that serve as valuable building blocks in organic synthesis due to their inherent reactivity and presence in numerous biologically active natural products. The reactivity of the lactone in 4,5,6-triethoxy-7-nitrophthalide is modulated by the electronic effects of the substituents on the fused benzene (B151609) ring.

Nucleophilic Additions and Ring-Opening Pathways

The core of the phthalide reactivity lies in the electrophilic nature of the carbonyl carbon within the five-membered lactone ring. This site is susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a tetrahedral intermediate, which can then undergo one of several pathways. The most common is the ring-opening of the lactone to afford substituted ortho-toluic acid derivatives.

While specific studies on 4,5,6-triethoxy-7-nitrophthalide are not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of phthalides. Strong nucleophiles, such as hydroxide (B78521) or alkoxide ions, would lead to hydrolysis or transesterification, respectively, cleaving the lactone ring. Amines can also act as nucleophiles, resulting in amide formation through an aminolysis reaction. The presence of the electron-withdrawing 7-nitro group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted phthalide.

Transformations Leading to Diverse Heterocyclic Scaffolds

Phthalides are recognized for their utility as precursors in the synthesis of complex heterocyclic systems. nih.gov The transformation of 4,5,6-triethoxy-7-nitrophthalide into more elaborate scaffolds often involves the strategic manipulation of the lactone and the nitro group. A key strategy involves the reduction of the nitro group to an amine (4,5,6-triethoxy-7-aminophthalide), which introduces a new nucleophilic center ortho to the lactone-derived functionality.

This ortho-amino-substituted intermediate can then participate in intramolecular cyclization reactions. For instance, after ring-opening of the lactone, the resulting carboxylic acid and the newly formed amine can be induced to form seven-membered heterocyclic rings like benzodiazepines or other related structures. This approach, leveraging the latent reactivity of both the phthalide and the masked amino group, opens pathways to a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Chemical Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to the multitude of oxidation states accessible to the nitrogen atom. wikipedia.org This allows for its conversion into a wide array of other nitrogen-containing functionalities.

Selective Reduction Reactions to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic chemistry. sci-hub.st This conversion is crucial as aromatic amines are key intermediates for dyes, pharmaceuticals, and other specialty chemicals. lookchem.com For 4,5,6-triethoxy-7-nitrophthalide, this transformation yields 4,5,6-triethoxy-7-aminophthalide, a valuable synthetic intermediate. A variety of reagents and conditions can accomplish this, with the choice often depending on the presence of other functional groups in the molecule. sci-hub.stcommonorganicchemistry.com

Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions in acidic media, such as iron (Fe) or zinc (Zn), and the use of tin(II) chloride (SnCl2) are also effective and offer a degree of chemoselectivity, which is important when other reducible groups are present. commonorganicchemistry.com

| Reagent/System | Conditions | Selectivity Notes |

| H₂/Pd-C | Catalytic amount, often at room temp. and atmospheric or elevated pressure. | Highly efficient for both aromatic and aliphatic nitro groups, but can also reduce alkenes, alkynes, and benzyl (B1604629) groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic amount, various temperatures and pressures. | Effective for nitro groups. Often used when dehalogenation of aryl halides is a concern with Pd/C. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Stoichiometric iron in acidic medium (e.g., acetic acid or hydrochloric acid). | A classic, mild, and often chemoselective method for reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com |

| Zn/HCl or Zn/AcOH | Stoichiometric zinc in acidic medium. | Similar to iron, provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com |

| SnCl₂/HCl | Stoichiometric tin(II) chloride in concentrated hydrochloric acid. | A very mild and highly chemoselective reagent, often used for sensitive substrates where harsh conditions must be avoided. commonorganicchemistry.comyoutube.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution. | Can be used for the reduction of nitroarenes. |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution. | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |

Conversion to Other Nitrogenous Functionalities

Beyond complete reduction to an amine, the nitro group can be partially reduced to yield other important nitrogen-containing functional groups. These transformations allow for fine-tuning the chemical properties and reactivity of the molecule.

Reduction to Hydroxylamines: Under controlled conditions, aromatic nitro compounds can be reduced to N-arylhydroxylamines. Reagents such as zinc dust in the presence of aqueous ammonium (B1175870) chloride or catalytic methods involving rhodium on carbon with hydrazine (B178648) can achieve this transformation. wikipedia.org For 4,5,6-triethoxy-7-nitrophthalide, this would yield N-(4,5,6-triethoxy-1-oxo-1,3-dihydroisobenzofuran-7-yl)hydroxylamine.

Reduction to Oximes: While more common for aliphatic nitro compounds, certain conditions can lead to the formation of oximes from aromatic nitro compounds, typically involving metal salts like tin(II) chloride under specific pH conditions. wikipedia.org

These partially reduced intermediates are valuable in their own right for further synthetic elaborations, including rearrangements and condensations to form new heterocyclic rings.

Advanced Catalytic Approaches for Nitro Group Reduction

In recent years, significant effort has been devoted to developing more sustainable, efficient, and chemoselective methods for nitro group reduction, moving away from stoichiometric metal reductants. sci-hub.stlookchem.com These advanced approaches often rely on sophisticated catalytic systems that operate under mild conditions with high functional group tolerance. organic-chemistry.org

These modern methods are particularly advantageous for complex molecules like 4,5,6-triethoxy-7-nitrophthalide, where preserving the lactone and ethoxy groups is essential. The high chemoselectivity of these catalysts ensures that only the nitro group is transformed. lookchem.comrsc.org

| Catalytic System | Reducing Agent | Key Advantages |

| Iron-based Catalysts (e.g., FeSO₄) | Hydrazine or Formic Acid | Utilizes an abundant, inexpensive, and environmentally benign metal. lookchem.comorganic-chemistry.org Offers high chemoselectivity. lookchem.com |

| Nickel-catalyzed Hydrosilylation (e.g., Ni(acac)₂) | Polymethylhydrosiloxane (PMHS) | Excellent chemoselectivity, tolerating sensitive groups like esters and nitriles. rsc.org Proceeds under mild conditions. rsc.org |

| Cobalt-based Catalysts | Methylhydrazine | Robust and efficient system for chemoselective reduction in polar protic solvents. organic-chemistry.org |

| Metal-free Systems (e.g., 4,4'-bipyridine) | Tetrahydroxydiboron | Organocatalytic method that avoids transition metals. organic-chemistry.org Extremely fast reactions at room temperature with high chemoselectivity. organic-chemistry.org |

| Photoredox Catalysis (e.g., NaI/PPh₃) | Light | Transition-metal- and photosensitizer-free system with high selectivity for nitroarenes over halogens, aldehydes, and ketones. organic-chemistry.org |

Chemical Modifications of the Ethoxy Substituents

The three ethoxy groups on the aromatic ring of 4,5,6-triethoxy-7-nitrophthalide represent key sites for chemical modification, offering pathways to alter the molecule's solubility, electronic properties, and potential for further functionalization.

The cleavage of aryl ethers is a fundamental transformation in organic synthesis, typically requiring harsh conditions due to the strength of the C(sp²)–O bond. numberanalytics.com Common reagents for this purpose include strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr), as well as Lewis acids such as boron tribromide (BBr₃). numberanalytics.comlibretexts.org

The reaction with HI or HBr proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.orgmasterorganicchemistry.com In the case of 4,5,6-triethoxy-7-nitrophthalide, the reaction would likely yield the corresponding polyhydroxylated nitrophthalide (B8432286) and ethyl halides. The electron-withdrawing nature of the nitro group and the phthalide moiety would deactivate the aromatic ring towards electrophilic attack but may have a less pronounced effect on the ether cleavage itself.

Boron tribromide is another powerful reagent for cleaving aryl ethers and is often effective under milder conditions than strong acids. The mechanism involves the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by intramolecular or intermolecular nucleophilic attack.

Exchange reactions, where one alkoxy group is replaced by another, are less common for simple aryl ethers but can be achieved under specific catalytic conditions, sometimes involving transition metals. However, for a polysubstituted and electronically complex molecule like 4,5,6-triethoxy-7-nitrophthalide, achieving selective exchange of one ethoxy group over another or preventing complete cleavage would be a significant synthetic challenge.

Table 1: Representative Conditions for Aryl Ether Cleavage Applicable to 4,5,6-Triethoxy-7-nitrophthalide

| Reagent | Typical Conditions | Expected Products |

| Hydroiodic Acid (HI) | Excess HI, reflux | Polyhydroxy-7-nitrophthalide, Ethyl iodide |

| Hydrobromic Acid (HBr) | Excess HBr, reflux | Polyhydroxy-7-nitrophthalide, Ethyl bromide |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature to rt | Polyhydroxy-7-nitrophthalide, Ethyl bromide |

Note: The reactivity of the individual ethoxy groups may vary depending on their position relative to the nitro and phthalide groups. The data presented is based on general reactions of aryl ethers.

The ethyl groups of the ethoxy substituents offer another handle for chemical modification. The methylene (B1212753) (–CH₂–) and methyl (–CH₃) groups of the ethyl chains can potentially undergo functionalization, although this is generally less facile than reactions on the aromatic ring or the phthalide core.

One plausible transformation is free-radical halogenation at the benzylic-like position, though the ethoxy linkage attenuates typical benzylic reactivity. More likely is functionalization of the terminal methyl group. While direct, selective functionalization of the terminal methyl group of an ethyl ether on a complex aromatic substrate is challenging, strategies involving directed C-H activation or radical-based reactions under specific conditions could be envisioned.

A more general approach to functionalizing the alkyl chain would be through initial cleavage of the ether to the corresponding phenol, followed by re-alkylation with a functionalized alkyl halide. For instance, reaction with an ω-haloalkoxy group could introduce a reactive handle for further chemical transformations.

Recent advancements in polymer chemistry have shown that functionalizing the terminal end of alkyl side chains on conjugated polymers can significantly impact their electronic properties. rsc.org While not directly analogous, this highlights the potential for tuning the properties of 4,5,6-triethoxy-7-nitrophthalide through modification of its ethoxy groups.

Stereochemical Considerations in 4,5,6-Triethoxy-7-nitrophthalide Transformations

The phthalide ring of 4,5,6-triethoxy-7-nitrophthalide possesses a stereogenic center at the C3 position if a substituent other than hydrogen is introduced. Many biologically active natural products containing the phthalide scaffold are chiral and their biological activity is often dependent on their stereochemistry. rsc.orgrsc.org

The synthesis of chiral 3-substituted phthalides has been the subject of extensive research. rsc.orgnih.gov Asymmetric synthesis strategies often involve the use of chiral catalysts or auxiliaries. For example, enantioselective reduction of a 3-acylphthalide precursor could yield a chiral 3-hydroxyalkylphthalide. Organocatalytic methods, such as those employing proline derivatives, have been successfully used for the asymmetric aldol (B89426) condensation of 2-formylbenzoates with ketones or aldehydes to produce chiral 3-substituted phthalides. nih.gov

Furthermore, stereoselective reactions can be performed on the existing phthalide core. For instance, the generation of a phthalide anion followed by reaction with a chiral electrophile can lead to the formation of diastereomeric products. rsc.org The stereochemical outcome of such reactions can be influenced by the reaction conditions, including the choice of solvent and the nature of the counterion. nih.gov

In the context of 4,5,6-triethoxy-7-nitrophthalide, any transformation that introduces a substituent at the C3 position would need to consider the stereochemical consequences. The development of stereoselective methods would be crucial for the synthesis of enantiomerically pure derivatives, which may be important for evaluating their biological or material properties.

Computational and Experimental Mechanistic Studies of 4,5,6-Triethoxy-7-nitrophthalide Reactivity

While no specific mechanistic studies on 4,5,6-triethoxy-7-nitrophthalide have been found, computational and experimental studies on related systems can provide valuable insights into its expected reactivity.

The electronic properties of the molecule are dominated by the interplay between the electron-donating ethoxy groups and the electron-withdrawing nitro group and phthalide carbonyl. The three ethoxy groups, being ortho/para directing, activate the aromatic ring towards electrophilic substitution. learncbse.in Conversely, the nitro group is a strong deactivating and meta-directing group. The combined effect of these substituents would lead to a complex reactivity pattern in electrophilic aromatic substitution reactions.

Computational studies using Density Functional Theory (DFT) have been widely used to investigate the reactivity of substituted aromatic compounds. rsc.org Such studies on 4,5,6-triethoxy-7-nitrophthalide could predict the most likely sites for electrophilic and nucleophilic attack, calculate the energies of reaction intermediates and transition states, and elucidate reaction mechanisms. For instance, DFT calculations could help in understanding the regioselectivity of nucleophilic aromatic substitution (SNAAr) reactions, where a nucleophile displaces a leaving group on the aromatic ring. The presence of the strongly electron-withdrawing nitro group would make the aromatic ring susceptible to SNAAr, potentially allowing for the displacement of one of the ethoxy groups if it is positioned ortho or para to the nitro group.

Experimental mechanistic studies on analogous systems often employ techniques such as kinetic analysis, isotopic labeling, and the characterization of reaction intermediates. For example, in the study of ether cleavage, 18O-labeling experiments can determine the origin of the oxygen atom in the product. nih.gov For reactions involving the phthalide ring, spectroscopic methods like in-situ NMR could be used to observe the formation and transformation of key intermediates.

Mechanistic studies on the Henry reaction (nitroaldol reaction) of substituted benzaldehydes have provided insights into the role of ortho-alkoxy groups, which can influence the stereochemical outcome of the reaction through chelation or steric effects. researchgate.net While the phthalide is not a simple benzaldehyde, the electronic and steric influence of the adjacent ethoxy and nitro groups would similarly play a crucial role in its reactions.

Applications of 4,5,6 Triethoxy 7 Nitrophthalide in Advanced Organic Synthesis

4,5,6-Triethoxy-7-nitrophthalide as a Building Block for Complex Molecules

The phthalide (B148349) framework is a key structural motif in numerous natural products and pharmacologically active compounds. The specific substitution pattern of 4,5,6-Triethoxy-7-nitrophthalide offers multiple reactive sites, making it a potentially valuable starting material for the synthesis of more elaborate molecular architectures.

Phthalide-isoquinoline alkaloids are a major class of natural products known for their diverse biological activities. The general synthesis of these molecules often involves the coupling of a phthalide moiety with an isoquinoline (B145761) derivative. rsc.orgscispace.comias.ac.in While specific literature detailing the use of 4,5,6-Triethoxy-7-nitrophthalide in this context is not prominent, its structure is amenable to established synthetic strategies.

One common approach involves the condensation of a phthalide with an N-methyl-1,2-dihydroisoquinoline. Another powerful method is the asymmetric addition of a metalated isoquinoline to a phthalide derivative, which can establish the crucial stereocenters found in many of these natural products. acs.orgfgcu.edu In such a strategy, the electrophilic carbonyl group of the 4,5,6-Triethoxy-7-nitrophthalide lactone ring would be the site of attack. The electron-donating triethoxy substituents and the electron-withdrawing nitro group would modulate the reactivity of this carbonyl group, potentially influencing reaction conditions and yields. Subsequent transformations, such as reduction of the nitro group to an amine, could provide further handles for diversification, leading to a wide array of novel phthalide-isoquinoline conjugates with potential therapeutic applications.

The synthesis of fused polycyclic systems, particularly those containing medium-sized rings like seven-membered rings, is a significant challenge in organic chemistry. chemrxiv.org These motifs are present in many complex natural products. chemrxiv.orgnih.gov Methodologies such as ring-expansion reactions and cycloadditions are powerful tools for constructing these frameworks. chemrxiv.orgrsc.org

The phthalide structure can be envisioned as a precursor for such systems. For instance, strategies involving Rhodium(III)-catalyzed C-H activation and the cyclization of benzimidates with aldehydes have been developed to produce phthalides. nih.gov A substituted phthalide like 4,5,6-Triethoxy-7-nitrophthalide could potentially be used in ring-expansion strategies. For example, a base-induced ring expansion of a functionalized phthalide could lead to the formation of a seven-membered ring fused to the aromatic core. chemrxiv.org The rich functionality of 4,5,6-Triethoxy-7-nitrophthalide offers a platform for introducing the necessary handles to initiate such transformations, thereby enabling access to complex, fused polycyclic architectures that are otherwise difficult to synthesize.

Strategies for Orthogonal Protection and Deprotection Utilizing Related Nitro-Phthalide Structures

The concept of orthogonal protection, where one protecting group can be selectively removed in the presence of others, is a cornerstone of modern multistep synthesis. researchgate.net Photolabile protecting groups (PPGs), which are removed with light, offer a high degree of orthogonality as their cleavage does not require chemical reagents. wikipedia.org The nitro-aromatic chromophore is a well-established component of many PPGs, suggesting that nitro-phthalide structures could be engineered for this purpose.

The development of effective PPGs is guided by a set of key principles, often referred to as the "Sheehan criteria" or "Lester rules". wikipedia.org These principles ensure the practical utility of a PPG in complex chemical or biological systems.

Key Design Criteria for Photolabile Protecting Groups:

| Principle | Description | Reference |

|---|---|---|

| Stability | The protected substrate must be stable under the relevant chemical conditions (e.g., during synthesis or in a biological medium) and in the absence of light. | wikipedia.org |

| Efficient Cleavage | The PPG should be removable with a high quantum yield (Φ), meaning a high number of molecules are deprotected per photon absorbed. A quantum yield greater than 0.10 is often considered a benchmark. | wikipedia.org |

| Wavelength Compatibility | The excitation wavelength should ideally be above 300 nm to avoid potential damage to other molecules, especially in biological systems. | wikipedia.orgnih.gov |

| Clean Reaction | The photolysis should proceed cleanly, releasing the desired substrate in high chemical yield with minimal, non-interfering side products. | wikipedia.org |

| Solubility | In biological applications, the caged compound and the photoproducts must be soluble in aqueous media. | wikipedia.org |

| Chromophore Properties | The chromophore should have a reasonable molar extinction coefficient (ε) to absorb light efficiently. The photoproducts should not absorb strongly at the irradiation wavelength to prevent competitive absorption. | wikipedia.org |

The most common class of PPGs based on these principles is the ortho-nitrobenzyl (ONB) group. wikipedia.orgnih.govacs.org Upon absorption of light, the ONB group undergoes an intramolecular hydrogen abstraction followed by rearrangement to release the protected functional group and form an ortho-nitrosobenzaldehyde byproduct. wikipedia.orgacs.org

The structure of 4,5,6-Triethoxy-7-nitrophthalide contains the essential ortho-nitrobenzyl-like motif required for photolability. The nitro group is positioned ortho to a benzylic carbon (the C-3 of the phthalide ring). This arrangement is analogous to classic ONB-based PPGs.

If the C-3 position of the phthalide were attached to a substrate (e.g., via an ester or ether linkage), it is conceivable that irradiation could trigger a similar photochemical cascade:

Excitation of the nitro group.

Intramolecular hydrogen abstraction from the C-3 carbon.

Formation of an aci-nitro intermediate. acs.orgresearchgate.net

Rearrangement and cleavage to release the protected substrate.

The three electron-donating ethoxy groups on the aromatic ring would be expected to significantly influence the electronic properties of the chromophore. Such substitutions are known to shift the absorption wavelength to higher values (a bathochromic shift) and can modulate the quantum yield of the cleavage process. wikipedia.orgresearchgate.net This tuning is a critical aspect of designing new PPGs for specific applications.

The performance of a PPG is defined by its action cross-section, which is a product of its molar extinction coefficient (ε) and its quantum yield (Φu). nih.gov For a nitro-phthalide based PPG, both of these parameters would be heavily influenced by the substitution pattern on the aromatic ring.

Wavelength Specificity: The introduction of electron-donating groups, such as the methoxy (B1213986) groups in 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives, is known to shift the absorption maximum to longer wavelengths (red-shift). researchgate.net It is therefore highly probable that the three ethoxy groups in 4,5,6-Triethoxy-7-nitrophthalide would shift its absorption maximum into the near-UV or even visible range, a desirable feature for many biological applications to minimize phototoxicity. harvard.edunih.gov This allows for "chromatic orthogonality," where different PPGs in the same system can be cleaved independently by using different wavelengths of light. harvard.edunih.govacs.org

Quantum Yield (Φ): The relationship between substitution and quantum yield is complex. While extending the π-conjugation or adding electron-donating groups can increase the molar absorptivity and shift the wavelength, it often leads to a decrease in the quantum yield of uncaging. researchgate.netacs.org There is frequently an inverse correlation between the maximum absorption wavelength and the quantum yield for ONB-type PPGs. researchgate.netacs.org Therefore, while a PPG based on 4,5,6-Triethoxy-7-nitrophthalide would likely be sensitive to longer wavelengths, its cleavage efficiency (quantum yield) would need to be experimentally determined to assess its practicality. Studies on various substituted ONB derivatives show that quantum yields can range from less than 1% to over 10%, depending on the specific substituents and the nature of the leaving group. researchgate.netresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 4,5,6-Triethoxy-7-nitrophthalide |

| 3',5'-dimethoxybenzoin |

| 4,5-dimethoxy-2-nitrobenzyl (DMNB or NV) |

| ortho-nitrosobenzaldehyde |

| aci-nitro intermediate |

| Cordrastine |

| Egenine |

| Corytensine |

Contributions to Target-Oriented Synthesis and Methodology Development

Information regarding the use of 4,5,6-Triethoxy-7-nitrophthalide as a key intermediate or building block in the total synthesis of complex natural products or other target molecules is not available. The strategic advantages that the unique substitution pattern of this molecule—three ethoxy groups and a nitro group on the phthalide core—might offer in synthetic campaigns have not been documented in published research. Consequently, there are no specific examples or detailed research findings to populate a discussion on its contributions to methodology development, such as its potential role in novel reaction discovery or as a scaffold in diversity-oriented synthesis.

Role in the Development of Functional Organic Materials

Similarly, there is a lack of information on the incorporation of 4,5,6-Triethoxy-7-nitrophthalide into functional organic materials. The influence of its specific electronic and steric properties on the photophysical, electronic, or self-assembly characteristics of materials has not been investigated in the available literature. Therefore, any discussion on its potential applications in areas such as organic electronics, sensor technology, or advanced polymers would be purely speculative and not based on the detailed research findings required.

Data Tables

The absence of experimental data from research studies precludes the generation of interactive data tables detailing reaction conditions, yields, or material properties related to 4,5,6-Triethoxy-7-nitrophthalide.

Characterization and Spectroscopic Analysis of 4,5,6 Triethoxy 7 Nitrophthalide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for delineating the precise arrangement of atoms within a molecule. For 4,5,6-Triethoxy-7-nitrophthalide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 4,5,6-Triethoxy-7-nitrophthalide is expected to exhibit distinct signals corresponding to the aromatic proton, the methylene (B1212753) protons of the lactone ring, and the three ethoxy groups.

Aromatic Region: A single proton attached to the aromatic ring would be anticipated. Its chemical shift would be influenced by the surrounding electron-donating ethoxy groups and the electron-withdrawing nitro group.

Lactone Methylene Protons: The two protons of the -CH₂O- group in the phthalide (B148349) ring system would likely appear as a singlet, or as an AB quartet if they are diastereotopic.

Ethoxy Groups: Each of the three ethoxy groups would give rise to a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-), assuming free rotation. The chemical shifts of these groups would be expected in the typical upfield region of the spectrum.

Expected ¹H NMR Data (Hypothetical)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.0 | s | - |

| Lactone -CH₂- | 5.0 - 5.5 | s or ABq | - or ~12-18 |

| -OCH₂CH₃ (x3) | 3.8 - 4.5 | q | ~7 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Carbonyl Carbon: The lactone carbonyl carbon is expected to resonate at the most downfield position, typically in the range of 160-170 ppm.

Aromatic Carbons: The six carbons of the benzene (B151609) ring would appear in the aromatic region (approximately 110-160 ppm). The carbons bearing the ethoxy groups would be shifted downfield, while the carbon bearing the nitro group would also experience a downfield shift.

Lactone Methylene Carbon: The -CH₂O- carbon of the phthalide ring would be expected in the range of 60-70 ppm.

Ethoxy Carbons: The methylene carbons (-OCH₂-) of the ethoxy groups would resonate around 60-70 ppm, while the methyl carbons (-CH₃) would appear in the upfield region (around 15-20 ppm).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methyl and methylene protons of each ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the different fragments of the molecule, for example, showing correlations from the ethoxy protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the aromatic proton and the protons of adjacent ethoxy groups.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS conditions, 4,5,6-Triethoxy-7-nitrophthalide would be expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (-NO₂), ethoxy groups (-OCH₂CH₃), and potentially the carbonyl group (-CO).

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

ESI-MS is a softer ionization technique and would likely show a prominent protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). HRMS would provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion and its fragments, which is a critical step in confirming the identity of the compound. For 4,5,6-Triethoxy-7-nitrophthalide (C₁₄H₁₇NO₇), the exact mass of the neutral molecule is 311.1005 Da.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes. For 4,5,6-Triethoxy-7-nitrophthalide, the spectra would be dominated by contributions from the phthalide lactone ring, the aromatic system, the three ethoxy groups, and the nitro group.

The most prominent features in the IR spectrum are expected to arise from the highly polar bonds. spectroscopyonline.com The lactone carbonyl (C=O) stretch is a strong, characteristic absorption, typically appearing in the range of 1750-1780 cm⁻¹ for a five-membered ring lactone fused to an aromatic ring. The C-O-C stretching of the lactone ring would also be visible, likely in the 1350-1250 cm⁻¹ region.

The nitro group (-NO₂) provides two very strong and characteristic bands. orgchemboulder.comorgchemboulder.com The asymmetric stretching vibration is expected in the 1550-1475 cm⁻¹ range, while the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com The presence of multiple electron-donating ethoxy groups on the aromatic ring may influence the exact position of these bands. capes.gov.brbohrium.com

The three ethoxy groups (-OCH₂CH₃) would contribute several characteristic vibrations. These include the C-H stretching of the methyl and methylene groups in the 3000-2850 cm⁻¹ region. libretexts.orglumenlearning.com The C-O stretching of the aryl-alkyl ether linkages would result in strong bands in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

The aromatic ring itself will show C-H stretching vibrations above 3000 cm⁻¹ and in-ring C=C stretching vibrations in the 1600-1400 cm⁻¹ region. libretexts.orglumenlearning.com Out-of-plane (oop) C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ range. lumenlearning.com

Raman spectroscopy, which is more sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. photothermal.commt.comyoutube.com The symmetric stretching of the nitro group, while strong in IR, is often weaker in Raman. Conversely, the aromatic ring C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric vibrations of the carbon skeleton of the ethoxy groups and the phthalide ring would also be readily observable.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for 4,5,6-Triethoxy-7-nitrophthalide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Lactone | C=O stretch | 1780-1750 (strong) | 1780-1750 (weak) |

| C-O-C stretch | 1350-1250 (strong) | 1350-1250 (moderate) | |

| Nitro | Asymmetric NO₂ stretch | 1550-1475 (very strong) | 1550-1475 (moderate) |

| Symmetric NO₂ stretch | 1360-1290 (very strong) | 1360-1290 (weak) | |

| Scissoring | 890-835 (moderate) | 890-835 (weak) | |

| Ethoxy | C-H stretch (aliphatic) | 3000-2850 (strong) | 3000-2850 (strong) |

| C-O stretch (aryl-alkyl) | 1275-1200 (strong) | 1275-1200 (moderate) | |

| Aromatic | C-H stretch | 3100-3000 (moderate) | 3100-3000 (strong) |

| C=C in-ring stretch | 1600-1400 (moderate-strong) | 1600-1400 (strong) | |

| C-H oop bend | 900-675 (strong) | 900-675 (weak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. youtube.com The UV-Vis spectrum of 4,5,6-Triethoxy-7-nitrophthalide is expected to be a composite of the electronic transitions associated with the nitrated aromatic system and the phthalide moiety.

The primary chromophore in this molecule is the nitroaromatic system. Nitrobenzene itself exhibits a strong absorption band around 250-280 nm, which is attributed to a π→π* transition. nih.govnih.gov A weaker n→π* transition, localized on the nitro group, is also observed at longer wavelengths, typically around 345 nm. nih.gov

The presence of three electron-donating ethoxy groups on the benzene ring is expected to cause a bathochromic (red) shift of the π→π* transition. This is due to the interaction of the oxygen lone pairs with the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO). The electron-withdrawing nitro group, in conjunction with the electron-donating ethoxy groups, creates a "push-pull" system, which can further enhance this effect and increase the intensity of the absorption. iu.edu

Therefore, for 4,5,6-Triethoxy-7-nitrophthalide, one would predict a strong absorption band in the 280-320 nm range, and a weaker, longer-wavelength absorption corresponding to the n→π* transition of the nitro group, potentially shifted into the near-visible region. The exact absorption maxima and molar absorptivity would be dependent on the solvent used, with polar solvents potentially causing further shifts in the peak positions. nih.gov

Table 2: Predicted UV-Vis Absorption Maxima for 4,5,6-Triethoxy-7-nitrophthalide

| Transition | Chromophore | Expected λ_max (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| π→π | Nitrated aromatic ring with ethoxy substituents | 280 - 320 | High ( > 10,000) |

| n→π | Nitro group | 340 - 380 | Low ( < 1,000) |

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 4,5,6-Triethoxy-7-nitrophthalide is not publicly available, we can predict its key structural features based on crystallographic data of related bicyclic lactones and substituted nitroaromatic compounds. researchgate.netbeilstein-journals.orgnih.govmdpi.com

The core of the molecule is the bicyclic phthalide system, which is expected to be essentially planar due to the fusion of the aromatic and lactone rings. The bond lengths and angles within the phthalide moiety would be consistent with those observed for other similar lactones. mdpi.com

The three ethoxy groups will likely adopt conformations that minimize steric hindrance with each other and with the adjacent nitro group. The C-O-C bond angles of the ethoxy groups will be approximately 109.5°, and the C-C and C-O bond lengths will be within the standard ranges.

A key structural feature will be the orientation of the nitro group relative to the aromatic ring. Due to steric hindrance from the adjacent ethoxy group at position 6, the nitro group may be twisted out of the plane of the benzene ring. This twisting would have implications for the electronic conjugation and, consequently, for the UV-Vis spectrum. iu.edu

Table 3: Predicted Crystallographic Parameters and Key Structural Features for 4,5,6-Triethoxy-7-nitrophthalide

| Parameter | Predicted Value/Feature |

| Crystal System | Monoclinic or Triclinic |

| Space Group | e.g., P2₁/c, P-1 |

| Key Bond Lengths (Å) | C=O (lactone): ~1.20; C-O (lactone): ~1.35; C-N (nitro): ~1.47; N-O (nitro): ~1.22 |

| Key Bond Angles (°) | C-O-C (lactone): ~110; O-N-O (nitro): ~125 |

| Conformation | Planar bicyclic phthalide core. Nitro group may be twisted out of the aromatic plane. |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |

Advanced Computational and Theoretical Studies on 4,5,6 Triethoxy 7 Nitrophthalide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational efficiency for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT methods allow for the precise calculation of various molecular properties that govern the behavior and reactivity of a compound like 4,5,6-Triethoxy-7-nitrophthalide.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, seeks the lowest energy arrangement of atoms on the potential energy surface. For a molecule with flexible side chains, such as the three ethoxy groups in 4,5,6-Triethoxy-7-nitrophthalide, a thorough conformational analysis is crucial. This involves systematically rotating the single bonds to identify all stable conformers and their relative energies. The resulting optimized geometry represents the molecule's most probable structure and serves as the basis for all subsequent property calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.21 |

| Bond Length (Å) | C-O (lactone) | 1.36 |

| Bond Length (Å) | C-N (nitro) | 1.48 |

| Bond Angle (°) | O-C-O (lactone) | 109.5 |

| Dihedral Angle (°) | C-C-N-O (nitro) | -178.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides profound insights into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity; a smaller gap typically signifies higher reactivity. For 4,5,6-Triethoxy-7-nitrophthalide, the electron-withdrawing nitro group and electron-donating ethoxy groups would significantly influence the energies and distributions of these orbitals.

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -6.85 | Primarily on the triethoxy-substituted benzene (B151609) ring |

| LUMO | -2.55 | Concentrated on the nitrophthalide (B8432286) ring system, especially the nitro group |

| HOMO-LUMO Gap (ΔE) | 4.30 | N/A |

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like 4,5,6-Triethoxy-7-nitrophthalide. Through methods grounded in quantum mechanics, it is possible to simulate Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra, offering deep insights into the molecule's electronic structure, vibrational modes, and transitions. These theoretical predictions are invaluable for assigning experimental spectra and understanding the structural features that give rise to the observed spectroscopic signals.

The prediction of NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the structural elucidation of complex organic molecules. nih.govgithub.io For 4,5,6-Triethoxy-7-nitrophthalide, theoretical ¹H and ¹³C NMR spectra can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a widely accepted and reliable approach. researchgate.netnih.govruc.dk This method is typically employed in conjunction with Density Functional Theory (DFT), using functionals such as B3LYP and a suitable basis set (e.g., 6-311+G(2d,p)) to accurately model the electronic environment around each nucleus. researchgate.netnih.gov

Calculations would begin with the geometry optimization of the molecule to find its most stable conformation. Subsequently, the GIAO method is used to compute the isotropic magnetic shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts can help confirm structural assignments made from experimental data. For instance, the calculations can distinguish between the different ethoxy groups and the aromatic proton, whose chemical shifts are influenced by the electron-withdrawing nitro group and the oxygen atoms. While specific pre-computed data for 4,5,6-Triethoxy-7-nitrophthalide is not available, the table below illustrates the type of results such a computational study would yield.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for 4,5,6-Triethoxy-7-nitrophthalide

| Atom Type | Predicted Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic CH | 7.5 - 8.0 | Downfield shift expected due to proximity to the electron-withdrawing nitro and carbonyl groups. |

| Lactone CH₂ | 5.2 - 5.6 | Influenced by the adjacent oxygen atom and the aromatic ring. |

| Ethoxy O-CH₂ | 4.0 - 4.5 | Three distinct signals would be predicted, reflecting their different positions on the aromatic ring. |

| Ethoxy CH₃ | 1.3 - 1.6 | Three distinct signals expected, corresponding to the three ethoxy groups. |

| Aromatic C=O | 165 - 170 | Characteristic chemical shift for a lactone carbonyl carbon. |

| Aromatic C-NO₂ | 145 - 150 | Deshielded due to the strong electron-withdrawing effect of the nitro group. |

| Aromatic C-O | 140 - 155 | Range reflects the three different ethoxy-substituted carbons. |

| Aromatic C-C=O | 125 - 130 | Shielded relative to other substituted carbons. |

Note: These values are hypothetical and serve to illustrate the expected output from DFT/GIAO calculations.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. q-chem.com Computational methods, primarily DFT, can calculate the harmonic vibrational frequencies, IR intensities, and Raman activities of 4,5,6-Triethoxy-7-nitrophthalide. q-chem.com These calculations are performed on the optimized molecular geometry, and the resulting frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the theoretical model.

The predicted vibrational spectrum allows for the precise assignment of experimental IR and Raman bands to specific molecular motions. For 4,5,6-Triethoxy-7-nitrophthalide, key vibrational modes would include:

NO₂ group vibrations : The symmetric and asymmetric stretching modes of the nitro group are typically strong in the IR spectrum and appear in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively.

C=O stretching : The lactone carbonyl group will exhibit a strong, characteristic absorption band in the IR spectrum, typically around 1750-1780 cm⁻¹.

C-O-C stretching : The ethoxy groups will have symmetric and asymmetric C-O-C stretching vibrations, which are expected in the fingerprint region (1000-1300 cm⁻¹).

Aromatic ring vibrations : C=C stretching modes within the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

Table 2: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| C=O Stretch (Lactone) | 1750 - 1780 | Strong | Weak |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong | Medium |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-O-C Asymmetric Stretch (Ethoxy) | 1200 - 1270 | Strong | Weak |

| C-O-C Symmetric Stretch (Ethoxy) | 1040 - 1150 | Medium | Medium |

Note: These values are based on typical frequency ranges for these functional groups and represent illustrative results from DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and the nature of these transitions. mdpi.comamazonaws.comchemrxiv.org For 4,5,6-Triethoxy-7-nitrophthalide, the UV-Vis spectrum is expected to be dominated by π→π* and n→π* transitions associated with the nitroaromatic and phthalide (B148349) chromophores.

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and absorption properties. nih.gov TD-DFT calculations can elucidate how the ethoxy substituents and the fused lactone ring modulate the electronic transitions. The simulations can identify the specific molecular orbitals involved in the primary absorptions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This analysis helps explain the observed colors and photochemical properties of the compound.

Table 3: Illustrative Predicted UV-Vis Absorption Data from TD-DFT Calculations

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type | Contributing Orbitals |

|---|---|---|---|

| ~350-380 | Low | n → π | HOMO-1 → LUMO |

| ~280-320 | High | π → π | HOMO → LUMO |

| ~230-260 | Medium | π → π* | HOMO → LUMO+1 |

Note: These values are hypothetical, illustrating the type of data generated by TD-DFT simulations for nitroaromatic compounds.

Molecular Modeling and Dynamics Simulations

Beyond static spectroscopic predictions, molecular modeling and dynamics simulations offer a dynamic picture of 4,5,6-Triethoxy-7-nitrophthalide, exploring its conformational flexibility, behavior in different environments, and the forces governing its aggregation into condensed phases.

The conformation and reactivity of 4,5,6-Triethoxy-7-nitrophthalide can be significantly influenced by its solvent environment. Computational models can simulate these effects using two main approaches: implicit and explicit solvation.

Implicit Solvation Models : Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and are often used to study how solvent polarity affects the stability of different conformers or the energy barriers of chemical reactions. For 4,5,6-Triethoxy-7-nitrophthalide, such models could predict changes in the rotational barriers of the ethoxy groups or shifts in spectroscopic signals upon moving from a nonpolar to a polar solvent. amazonaws.com

Explicit Solvation Models : In this approach, individual solvent molecules are included in the simulation box around the solute. This is typically done within a molecular dynamics (MD) or a quantum mechanics/molecular mechanics (QM/MM) framework. MD simulations can track the movement of the solute and solvent molecules over time, providing detailed information about specific solute-solvent interactions, such as hydrogen bonding. For this molecule, explicit water or methanol molecules could be modeled to understand how they interact with the nitro and carbonyl oxygen atoms, potentially influencing the molecule's reactivity and solubility.

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular interactions. researchgate.net Computational methods are crucial for predicting and analyzing the crystal packing of 4,5,6-Triethoxy-7-nitrophthalide.